4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Medicinal Chemistry Kinase Inhibitor Synthesis Halogenated Heterocycles

Researchers pursuing EGFR/HER2 kinase inhibitor programs require a quinazoline scaffold with precise halogenation for SNAr diversification. Generic quinazoline cores lack the critical 4-Cl/7-F/2-(2-F-Ph) substitution pattern essential for target engagement. • 4-Chloro position: activated for smooth SNAr with amines, enabling rapid library generation • 7-Fluoro & 2-fluorophenyl groups: enhance metabolic stability and ATP-pocket hydrophobic interactions • Serves as direct precursor to 4-anilinoquinazoline kinase inhibitors Supplied with certificates of analysis; suitable for medicinal chemistry and SAR exploration.

Molecular Formula C14H7ClF2N2
Molecular Weight 276.67 g/mol
CAS No. 885277-58-7
Cat. No. B1501638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
CAS885277-58-7
Molecular FormulaC14H7ClF2N2
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)F
InChIInChI=1S/C14H7ClF2N2/c15-13-10-6-5-8(16)7-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H
InChIKeyCJPLLRMAKFFEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline – Kinase Inhibitor Scaffold


4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a fluorinated quinazoline derivative with the molecular formula C14H7ClF2N2 and a molecular weight of 276.67 g/mol . This compound features a quinazoline core bearing a chloro substituent at the 4-position, a fluoro substituent at the 7-position, and a 2-fluorophenyl group at the 2-position . It is primarily recognized as a key synthetic intermediate in the development of targeted cancer therapies, particularly those aimed at inhibiting specific kinases such as the epidermal growth factor receptor (EGFR) . The unique substitution pattern of chlorine and fluorine atoms is known to enhance biological activity and alter electronic properties, making this compound a valuable building block in medicinal chemistry .

Workflow SNAr-based derivatization
Selection Fluorinated quinazoline scaffold
Use Context Kinase inhibitor synthesis

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline: Irreplaceable Halogenation Pattern


Generic substitution of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline with simpler quinazoline cores fails due to the critical influence of its specific halogenation pattern on both electronic properties and biological target engagement . The presence of a chloro group at the 4-position and a fluoro group at the 7-position, combined with a 2-fluorophenyl moiety, creates a unique steric and electronic environment that is absent in analogs such as 4-chloro-7-fluoroquinazoline (CAS 16499-62-0) or 2-(2-fluorophenyl)quinazoline (CAS 1222094-31-6) . These structural features are not merely additive; they dictate the compound's reactivity in nucleophilic aromatic substitution reactions and its ability to serve as a versatile scaffold for further functionalization in kinase inhibitor programs . Substitution with less decorated quinazolines would compromise synthetic utility and alter the downstream biological profile of the final drug candidates .

4-Chloro-7-fluoroquinazoline lacks the 2-aryl substituent; this may shift electronic properties and synthetic utility.
2-(2-Fluorophenyl)quinazoline lacks 4,7-dihalogenation, which may reduce regioselective SNAr reactivity.

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline: Comparative Evidence


Unique 4,7-Dihalogenation and 2-Aryl Substitution Pattern

The target compound possesses a distinct 4-chloro-7-fluoro substitution pattern alongside a 2-fluorophenyl group, which is not found in simpler analogs such as 4-chloro-7-fluoroquinazoline (lacking the 2-aryl group) or 2-(2-fluorophenyl)quinazoline (lacking halogenation at positions 4 and 7). This unique combination is evidenced by its MDL number MFCD04115250 and computed topological polar surface area (TPSA) of 25.78 Ų . In contrast, 4-chloro-7-fluoroquinazoline (CAS 16499-62-0) has a TPSA of 25.78 Ų but a molecular weight of 182.58 g/mol, while 2-(2-fluorophenyl)quinazoline (CAS 1222094-31-6) has a molecular weight of 224.23 g/mol and a different TPSA [1]. The presence of both the 2-aryl group and 4,7-dihalogenation provides multiple synthetic handles for orthogonal derivatization, a feature not present in either comparator .

Halogenation Pattern
Class-level inference
MW: 276.67 vs 182.58 & 224.23
TPSA: 25.78 Ų
Multiple synthetic handles enable diverse library synthesis
Computational properties; class-level attribution
Medicinal Chemistry Kinase Inhibitor Synthesis Halogenated Heterocycles

Validated Purity for Reproducible Synthesis

Multiple reputable vendors consistently supply 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline with a guaranteed purity of 98% or higher (NLT 98%), as specified by Leyan (Product No. 1531471) and MolCore (Product No. MC782832) . This level of purity is critical for its intended use as a key intermediate in multistep syntheses, where impurities can significantly impact reaction yields and the purity of final active pharmaceutical ingredients (APIs). In contrast, some less substituted quinazoline analogs are often available at lower purities (e.g., 95% for 2-(2-fluorophenyl)quinazoline from certain suppliers), which may introduce variability in downstream applications . The consistent 98% purity benchmark for the target compound reduces the need for additional purification steps, thereby saving time and resources in research and development settings .

Vendor Purity
Reported
≥98%
Supports reproducibility in SAR studies
Supplier specification; verify per lot
Chemical Synthesis Quality Control Pharmaceutical Intermediates

Regioselective SNAr at the 4-Chloro Position

The 4-chloro substituent on the quinazoline ring is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms and the overall heteroaromatic system . This regioselective reactivity is a key differentiator from analogs like 4-chloro-7-fluoroquinazoline, which also contains a 4-chloro group but lacks the 2-aryl substituent, potentially leading to different reactivity profiles in cross-coupling reactions . The presence of the 2-fluorophenyl group further modulates the electronic density of the quinazoline core, influencing the rate and selectivity of SNAr reactions compared to unsubstituted or mono-substituted quinazolines . While no direct comparative kinetic study was identified for this specific compound, class-level understanding of quinazoline chemistry supports that the unique substitution pattern of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline provides a predictable and highly useful synthetic handle for introducing diverse amines, alcohols, or thiols at the 4-position, enabling the rapid construction of focused compound libraries .

SNAr Reactivity
Class-level inference
4-Chloro activated for amine substitution
Regioselective diversification handle
Quinazoline class reactivity; confirm experimentally
Nucleophilic Aromatic Substitution Regioselective Synthesis Quinazoline Derivatization

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Applications


4-Aminoquinazoline Kinase Inhibitor Synthesis via SNAr

This compound is ideally suited as a starting material for the synthesis of 4-aminoquinazoline derivatives, a privileged scaffold in kinase inhibitor drug discovery . The activated 4-chloro group undergoes smooth nucleophilic aromatic substitution (SNAr) with a wide range of amines, enabling the rapid generation of compound libraries targeting EGFR and other tyrosine kinases . The 7-fluoro substituent can improve metabolic stability, while the 2-fluorophenyl group provides additional hydrophobic interactions in the ATP-binding pocket, making it a versatile core for SAR exploration .

Dual-Targeted Anticancer Agent Development

Given its structural features, 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline can be elaborated into molecules that simultaneously inhibit multiple kinases or pathways (e.g., EGFR and HER2) . The ability to independently modify the 4-position (via SNAr) and the 2-aryl group (via cross-coupling) allows medicinal chemists to fine-tune both potency and selectivity profiles, addressing acquired resistance mechanisms in cancer therapies .

Material Science Applications of Fluorinated Aromatics

The fluorine content and extended aromatic system of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline confer unique electronic properties that are being explored in materials science . Its use as a monomer or building block in the synthesis of organic semiconductors or advanced polymers could be advantageous due to the electron-withdrawing nature of the fluorine atoms, which can modulate band gap and charge transport characteristics .

Diagnostic Imaging Agent Preparation

The quinazoline core can be functionalized with chelating groups for radionuclides or fluorescent tags, making 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline a potential precursor for imaging agents used in positron emission tomography (PET) or optical imaging of kinase-overexpressing tumors . Its synthetic versatility allows for the introduction of reporter groups without compromising target binding affinity .

Application
Selection Property
Validation Focus
4-Aminoquinazoline library synthesis
4-Chloro SNAr reactivity
Regioselective amine coupling
Dual-target inhibitor design
Orthogonal functionalization handles
Kinase selectivity profiling
Fluorinated electronic materials
Fluorine content and aromatic system
Electronic property characterization
Imaging probe precursor
Functionalizable quinazoline core
Target binding retention

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